

Application of 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine in Agrochemical Synthesis

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Compound of Interest

Compound Name: 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine, commonly referred to as DPAP, is a pivotal chemical intermediate in the synthesis of a significant class of agrochemicals, particularly sulfonylurea herbicides.[1][2][3] This document provides a comprehensive overview of the application of DPAP and its precursor, 2-amino-4,6-dimethoxypyrimidine, in the manufacturing of potent herbicides. The high efficacy and low application rates of sulfonylurea herbicides make them essential tools in modern agriculture for controlling a broad spectrum of weeds.[4] The purity of DPAP is a critical factor that directly influences the quality and purity of the final herbicidal product.[2]

The primary mechanism of action for sulfonylurea herbicides involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4] This enzyme is crucial in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this pathway, the herbicides effectively halt weed growth and development.

This document details the synthetic protocols for DPAP and its subsequent conversion into various commercially important sulfonylurea herbicides. Quantitative data from these syntheses are presented in tabular format for clear comparison, and key experimental workflows are visualized using diagrams.

Synthesis of 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine (DPAP)

The synthesis of DPAP is a crucial first step in the production of many sulfonylurea herbicides. The most common method involves the reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl chloroformate in the presence of an acid receptor.^{[1][3]} The choice of solvent and acid receptor can significantly impact the yield and purity of the final product.

Experimental Protocols for DPAP Synthesis

Protocol 1: Synthesis in 1,4-Dioxane with N,N-Dimethylaniline

This protocol describes a high-yield synthesis of DPAP using 1,4-dioxane as the solvent and N,N-dimethylaniline as the acid receptor.^[2]

- Materials:
 - 2-amino-4,6-dimethoxypyrimidine
 - Phenyl chloroformate
 - N,N-dimethylaniline
 - 1,4-Dioxane
 - Water
 - Isopropanol
- Procedure:
 - In a suitable reaction vessel, dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 equivalent) and N,N-dimethylaniline (1.2 equivalents) in 1,4-dioxane.

- Cool the mixture to 10-15 °C.
- Slowly add phenyl chloroformate (1.1 equivalents) to the mixture while maintaining the temperature below 25 °C.
- Stir the reaction mixture at room temperature (20-25 °C) for 16-24 hours.
- Quench the reaction by adding water.
- Filter the resulting precipitate and wash the solid with water, followed by isopropanol.
- Dry the product under vacuum at approximately 55 °C.

Protocol 2: Synthesis in Dimethyl Carbonate with DMAP Catalyst

This method utilizes dimethyl carbonate as a solvent and 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst to achieve high purity and yield.[\[2\]](#)

- Materials:
 - 2-amino-4,6-dimethoxypyrimidine
 - Phenyl chloroformate
 - N,N-dimethylaniline
 - 4-(N,N-dimethylamino)pyridine (DMAP)
 - Dimethyl carbonate
 - Water
- Procedure:
 - Dissolve 2-amino-4,6-dimethoxypyrimidine (500.0 g, 3.23 mol) in 1500 mL of dimethyl carbonate in a 5000 mL flask.
 - Add N,N-dimethylaniline (640 mL, 4.8 mol) and DMAP (16.0 g).

- Stir the mixture to ensure homogeneity.
- Slowly add phenyl chloroformate (750 g, 4.80 mol), maintaining the reaction temperature below 40 °C.
- Stir the mixture at 35 °C for 8 hours.
- Upon reaction completion, slowly add 1500 mL of water at 40 °C to precipitate the product.
- Stir the resulting slurry for 30 minutes.
- Filter the crude product and purify by washing with 1000 mL of 70% dimethyl carbonate solution at a temperature below 30 °C.
- Filter and dry the final product.

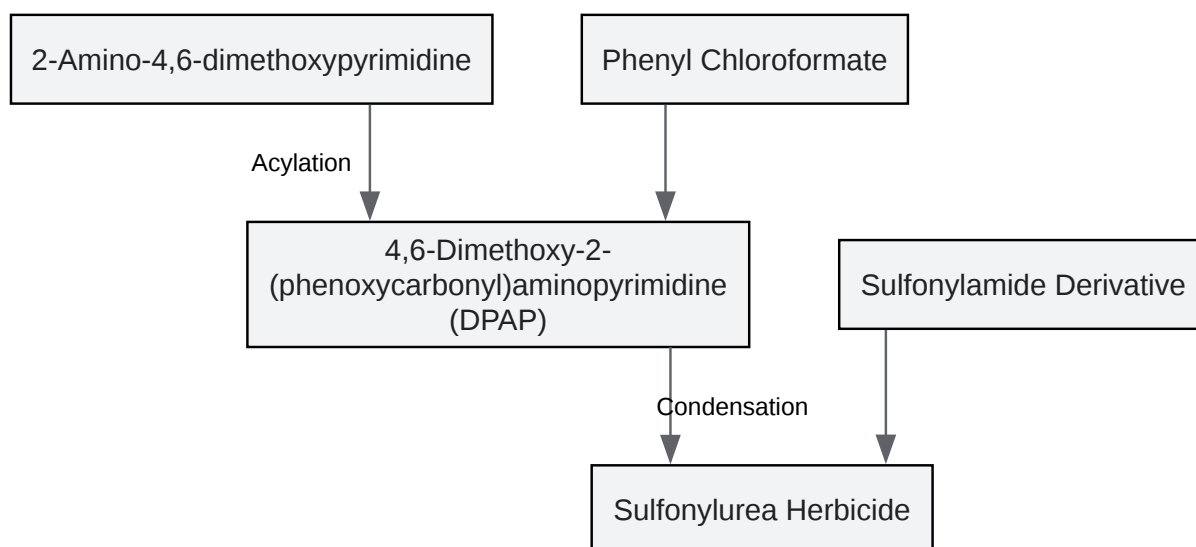
Quantitative Data for DPAP Synthesis

Protocol	Solvent	Acid Receptor/Catalyst	Reaction Time (h)	Temperature (°C)	Yield (%)	Purity (%)	Reference
1	1,4-Dioxane	N,N-Dimethylaniline	16-24	20-25	88.3	97.1	[1]
2	Dimethyl Carbonate	N,N-Dimethylaniline / DMAP	8	35	91.6	99.3	[2]
3	Methyl Tetrahydrofuran	N,N-Dimethylaniline / DMAP	8	35	92.8	99.2	[2]

Application in Sulfonylurea Herbicide Synthesis

DPAP is a versatile intermediate for producing a wide range of sulfonylurea herbicides. The general synthetic route involves the condensation of DPAP with a suitable sulfonylamide or the reaction of 2-amino-4,6-dimethoxypyrimidine with a sulfonyl isocyanate.

General Synthetic Workflow



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Caption: General workflow for sulfonylurea herbicide synthesis via DPAP.

Experimental Protocols for Sulfonylurea Herbicide Synthesis

Protocol 3: Synthesis of Amidosulfuron

This protocol details the synthesis of Amidosulfuron by condensing DPAP with (N-methylsulfonyl-N-methylamino)sulfonamide.[5]

- Materials:
 - **4,6-Dimethoxy-2-(phenoxy-carbonyl)aminopyrimidine (DPAP)**
 - (N-methylsulfonyl-N-methylamino)sulfonamide

- Acetonitrile
- Water
- 2N HCl
- Procedure:
 - Dissolve 37.6 g of (N-methylsulfonyl-N-methylamino)sulfonamide in 500 mL of acetonitrile.
 - Add 55.0 g of DPAP dropwise at room temperature.
 - Stir the mixture for 18 hours at room temperature.
 - Distill off approximately 400 mL of acetonitrile.
 - Add 200 mL of water at 0 °C.
 - Adjust the pH to 2-3 using 2N HCl to precipitate the product.
 - Filter the precipitate, wash with water, and dry.

Protocol 4: Synthesis of Pyrazosulfuron-ethyl

This protocol describes the synthesis of Pyrazosulfuron-ethyl from 2-amino-4,6-dimethoxypyrimidine and a sulfonyl isocyanate intermediate.[\[6\]](#)[\[7\]](#)

- Materials:
 - 2-amino-4,6-dimethoxypyrimidine
 - Crude ethyl 5-(isocyanatosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate (sulfonyl isocyanate)
 - Dry acetonitrile
- Procedure:
 - Dissolve 0.4 g of 2-amino-4,6-dimethoxypyrimidine in 20 mL of dry acetonitrile.

- Add 0.98 g of the crude sulfonyl isocyanate to the solution.
- Stir the mixture at room temperature.
- Collect the resulting crystals by filtration, wash, and dry.

Protocol 5: Synthesis of Rimsulfuron

This protocol outlines the synthesis of Rimsulfuron through the condensation of DPAP with 3-ethylsulfonyl-2-ethanesulfonamide pyridine.[8]

- Materials:
 - **4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine (DPAP)**
 - 3-ethylsulfonyl-2-ethanesulfonamide pyridine
 - Acetonitrile
 - Triethylamine
 - Dilute sulfuric acid
 - Deionized water
 - Ethyl acetate
- Procedure:
 - In a reaction vessel, add 3-ethylsulfonyl-2-ethanesulfonamide pyridine, acetonitrile, and triethylamine.
 - Stir for 10-15 minutes.
 - Add DPAP to the mixture.
 - Adjust the temperature to 20-30 °C and react for 2-3 hours.
 - Perform reduced pressure distillation to remove acetonitrile.

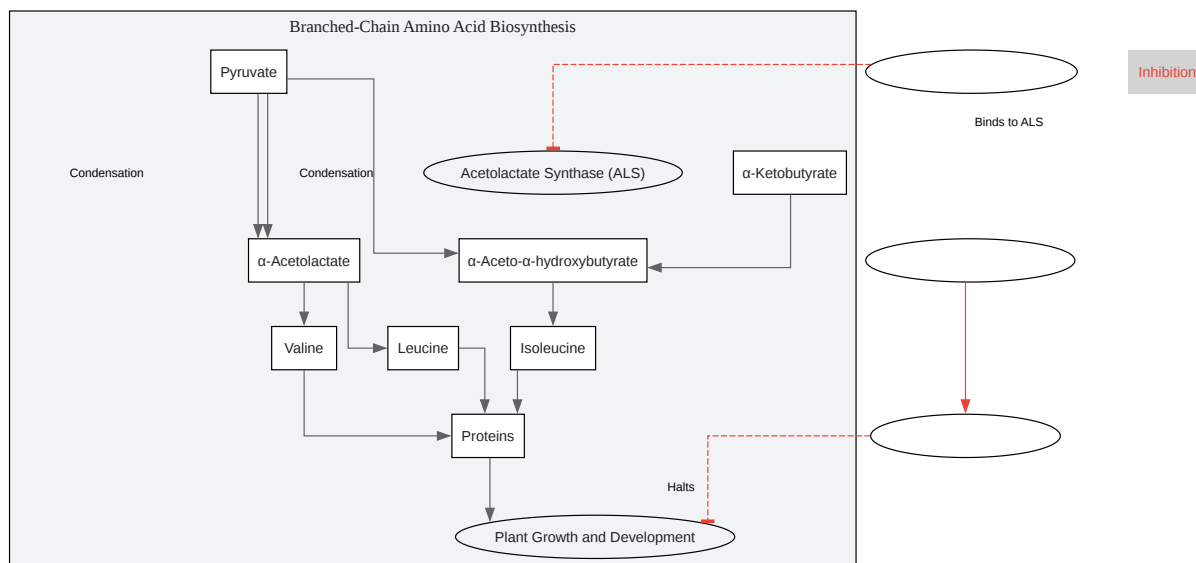
- Add dilute sulfuric acid and stir for 1 hour.
- Filter the mixture and wash the filter cake with deionized water and then with ethyl acetate.
- Dry the product to obtain crude Rimsulfuron.

Quantitative Data for Sulfonylurea Herbicide Synthesis

Herbicide	Starting Pyrimidine	Key Reagent	Solvent	Yield (%)	Purity (%)	Reference
Amidosulfuron	DPAP	(N-methylsulfonyl-N-methylamino)sulfonamide	Acetonitrile	96.8	98.4	[5]
Pyrazosulfuron-ethyl	2-amino-4,6-dimethoxypyrimidine	Sulfonyl isocyanate intermediate	Acetonitrile	High (not specified)	>95 (typical)	[6][7]
Rimsulfuron	DPAP	3-ethylsulfonyl-2-ethanesulfonamide pyridine	Acetonitrile	High (not specified)	High (not specified)	[8]
Nicosulfuron	2-amino-4,6-dimethoxypyrimidine	Pyrimidine urea intermediate & Pyridinesulfonyl chloride	Dichloromethane	93.1	96.3	[9]
Bensulfuron-methyl	2-amino-4,6-dimethoxypyrimidine	o-(methyl formate) benzyl sulfonyl isocyanate	Toluene	90.2	97.2	[10]

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Sulfonylurea herbicides function by inhibiting the plant enzyme acetolactate synthase (ALS). This enzyme is a critical component in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to the death of the susceptible plant.



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Caption: Inhibition of Acetolactate Synthase (ALS) by sulfonylurea herbicides.

Conclusion

4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine is a critical building block in the agrochemical industry, enabling the efficient synthesis of a wide array of potent sulfonylurea herbicides. The protocols and data presented herein demonstrate the versatility and importance of this intermediate. Understanding the synthetic pathways and the mechanism of action of these herbicides is crucial for the development of new and improved crop protection agents. The provided experimental procedures and quantitative data serve as a valuable resource for researchers and professionals in the field of agrochemical synthesis and development.

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